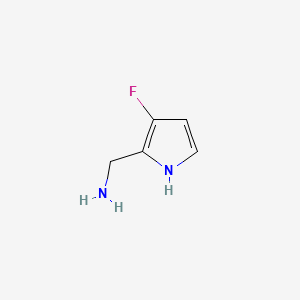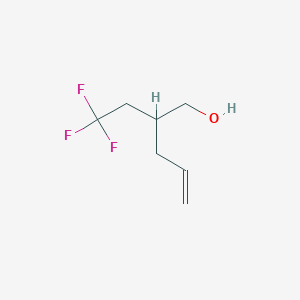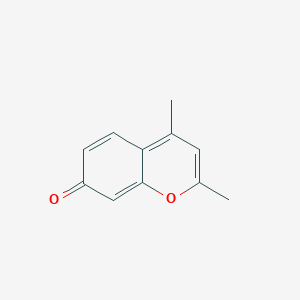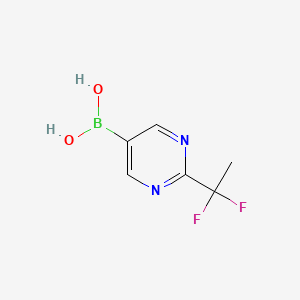
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H7BF2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly useful in the Suzuki–Miyaura coupling reaction, which is widely employed in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the design of enzyme inhibitors and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various substrates makes it a versatile reagent in material science .
Wirkmechanismus
The mechanism of action of (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other biological targets. The pathways involved include the inhibition of serine proteases and other enzymes that play a role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid include:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Another pyrimidine derivative with a boronic acid group.
Phenylboronic acid: A simpler boronic acid compound used in various organic synthesis reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoroethyl group, which can enhance its reactivity and specificity in certain chemical reactions. This unique structural feature makes it a valuable reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H7BF2N2O2 |
|---|---|
Molekulargewicht |
187.94 g/mol |
IUPAC-Name |
[2-(1,1-difluoroethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C6H7BF2N2O2/c1-6(8,9)5-10-2-4(3-11-5)7(12)13/h2-3,12-13H,1H3 |
InChI-Schlüssel |
ALZSPYUHBKRMMV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C(C)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



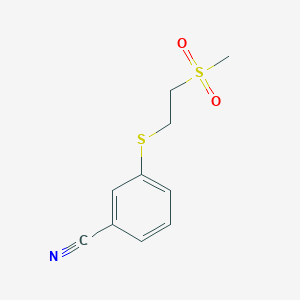
![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
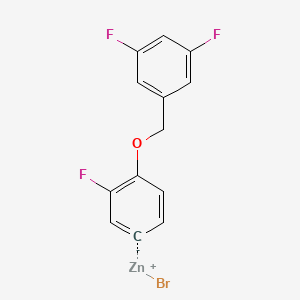

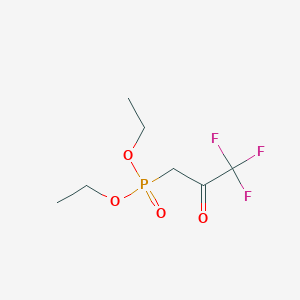
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
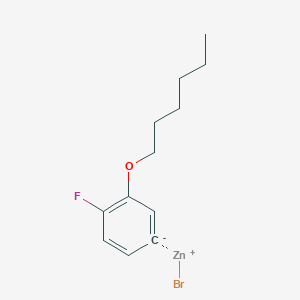
![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
